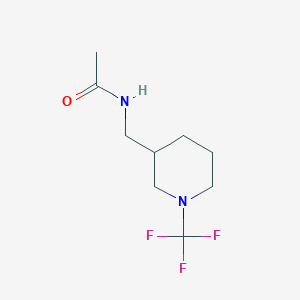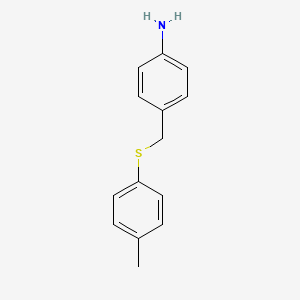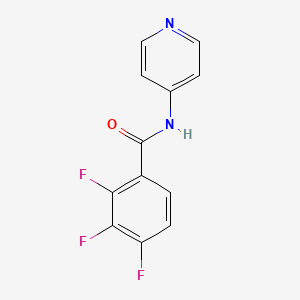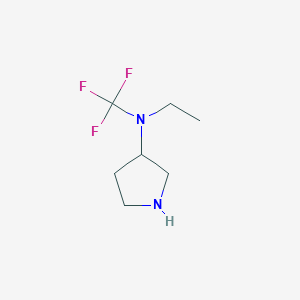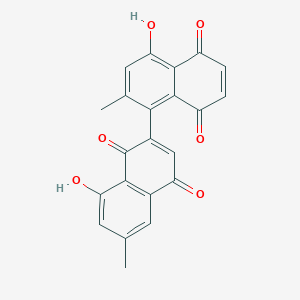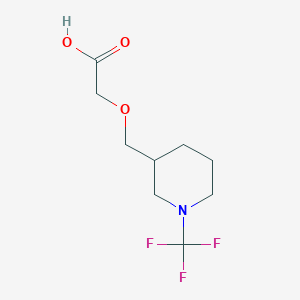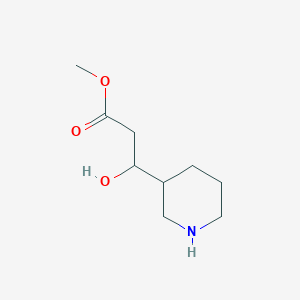
4-Ethenyl-2(1H)-pyridinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethenyl-2(1H)-pyridinone is a heterocyclic organic compound that features a pyridinone ring with an ethenyl group attached to the fourth carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethenyl-2(1H)-pyridinone can be achieved through various methods. One common approach involves the reaction of 2-pyridone with acetylene derivatives under specific conditions. The reaction typically requires a catalyst, such as palladium, and is conducted under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethenyl-2(1H)-pyridinone undergoes various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The pyridinone ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are used under controlled conditions.
Major Products
The major products formed from these reactions include various substituted pyridinones, aldehydes, carboxylic acids, and saturated derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-Ethenyl-2(1H)-pyridinone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which 4-Ethenyl-2(1H)-pyridinone exerts its effects involves interactions with various molecular targets. The ethenyl group can participate in π-π interactions, while the pyridinone ring can form hydrogen bonds and coordinate with metal ions. These interactions influence the compound’s reactivity and biological activity, making it a versatile molecule in different applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-2(1H)-quinolone: Similar in structure but with a hydroxyl group instead of an ethenyl group.
2-Aminothiazole: Another heterocyclic compound with different functional groups and properties.
4-Vinylguaiacol: Contains a vinyl group and a methoxyphenol moiety, showing different reactivity and applications.
Uniqueness
4-Ethenyl-2(1H)-pyridinone is unique due to its combination of the ethenyl group and the pyridinone ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
395681-48-8 |
|---|---|
Formule moléculaire |
C7H7NO |
Poids moléculaire |
121.14 g/mol |
Nom IUPAC |
4-ethenyl-1H-pyridin-2-one |
InChI |
InChI=1S/C7H7NO/c1-2-6-3-4-8-7(9)5-6/h2-5H,1H2,(H,8,9) |
Clé InChI |
HBMHMDPAZWCIDM-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=CC(=O)NC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![S-[2-(Chlorocarbonyl)phenyl] ethanethioate](/img/structure/B13961105.png)
